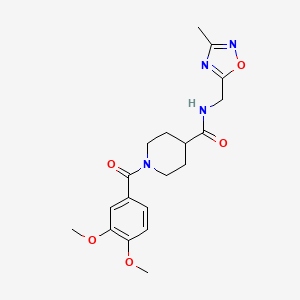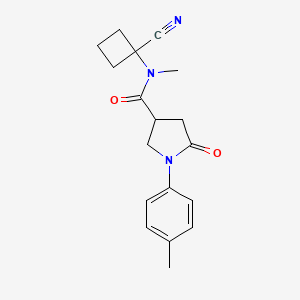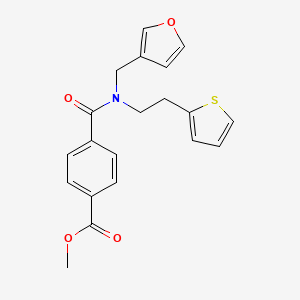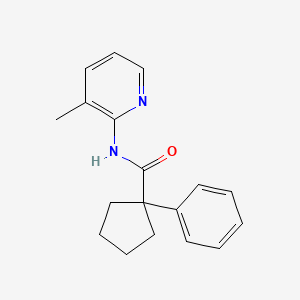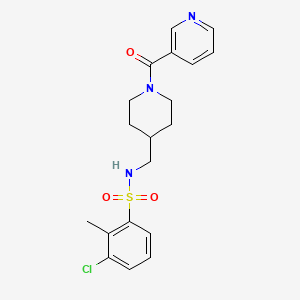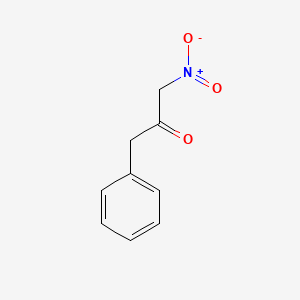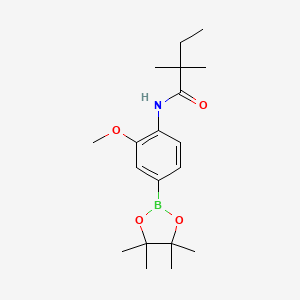
N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-dimethylbutanamide” is an organic intermediate with borate and sulfonamide groups . It is synthesized through nucleophilic and amidation reactions .
Synthesis Analysis
The compound can be synthesized through nucleophilic and amidation reactions . The process involves the use of boronic acid compounds, which are usually used to protect diols . These compounds are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Molecular Structure Analysis
The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis . It has high reactivity in various transformation processes due to its high stability and low toxicity . It is used in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are further clarified by studying the molecular electrostatic potential and frontier molecular orbitals of the compound using DFT .
科学的研究の応用
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It’s involved in nucleophilic and amidation reactions, which are fundamental for constructing various organic molecules. Its stability and reactivity make it a valuable component in the synthesis of complex organic structures .
Drug Development
In the realm of pharmaceuticals, this compound is utilized in the asymmetric synthesis of amino acids and in Suzuki coupling reactions, which are pivotal for creating a wide array of medicinal compounds. Its role in drug development is significant, especially in the creation of novel therapeutic agents .
Enzyme Inhibition
Boronic acid compounds, such as the one , often act as enzyme inhibitors. They can bind to the active sites of enzymes, modulating their activity. This property is exploited in the design of drugs that target specific metabolic pathways or disease-causing enzymes .
Fluorescent Probes
The compound’s ability to act as a fluorescent probe is notable. It can identify various biological and chemical substances, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. This application is crucial for diagnostic and research purposes, allowing for the detection of these substances in complex mixtures .
Stimulus-Responsive Drug Carriers
Due to the advantages of boronic ester bonds, such as simple construction conditions and good biocompatibility, this compound is used in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release .
Protection of Diols in Organic Chemistry
In organic chemistry, boronic acid compounds are used to protect diols during synthesis processes. This protection is essential to prevent unwanted reactions and to ensure the successful completion of multi-step synthesis procedures .
将来の方向性
The compound has a wide range of applications in pharmacy and biology . It is used as an enzyme inhibitor or specific ligand drug . In addition to treating tumors and microbial infections, it can also be used to treat anticancer drugs . Furthermore, it can be used as a fluorescent probe to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
特性
IUPAC Name |
N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-9-17(2,3)16(22)21-14-11-10-13(12-15(14)23-8)20-24-18(4,5)19(6,7)25-20/h10-12H,9H2,1-8H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASMMJCQXCSRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C(C)(C)CC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-dimethylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B2983291.png)

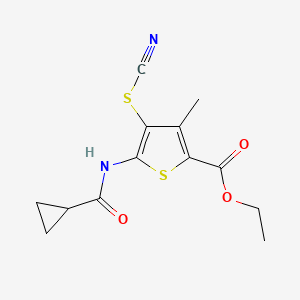
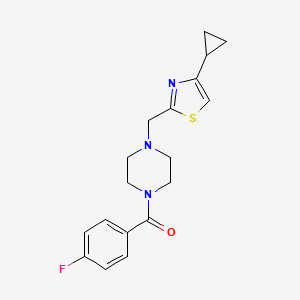
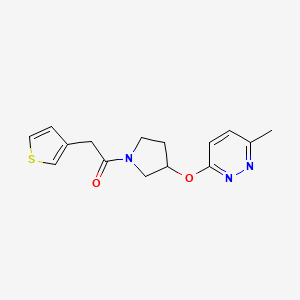
![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2983301.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2983302.png)
